Merafloxacin

Übersicht

Beschreibung

Merafloxacin is an antibiotic drug used to treat bacterial infections in humans and animals. It is a member of the fluoroquinolone family of antibiotics and works by inhibiting the growth of bacteria. It is used in both oral and intravenous forms, and has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is used to treat infections of the skin, respiratory tract, urinary tract, and gastrointestinal tract.

Wissenschaftliche Forschungsanwendungen

Antivirales Mittel gegen SARS-CoV-2

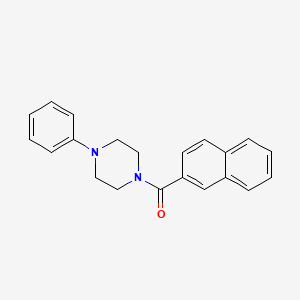

Merafloxacin wurde als ein potenter Inhibitor des programmierten −1 ribosomalen Frameshifts (−1 PRF) identifiziert, der für die Replikation von SARS-CoV-2 unerlässlich ist {svg_1}. Diese Entdeckung ist bedeutsam, da sie einen neuen Weg für antivirale Strategien gegen COVID-19 eröffnet, indem sie einen neuartigen Aspekt des Lebenszyklus des Virus ins Visier nimmt.

Breitband-Beta-Coronavirus-Inhibitor

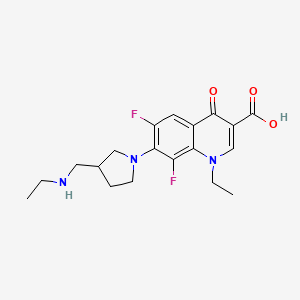

Über SARS-CoV-2 hinaus ist die Hemmung von −1 PRF durch this compound gegen eine Reihe anderer Beta-Coronaviren wirksam {svg_2}. Dieses breite Spektrum macht es zu einem wertvollen Kandidaten für die Forschung nach Behandlungen für aktuelle und zukünftige Coronavirus-Ausbrüche.

Robustheit gegenüber Virusmutationen

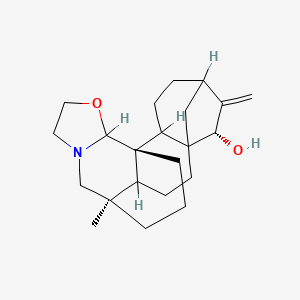

Die Wirksamkeit von this compound bei der Hemmung des Frameshift-Mechanismus ist auch in Gegenwart von Mutationen innerhalb der Pseudoknot-Region der viralen RNA robust {svg_3}. Diese Robustheit ist angesichts der hohen Mutationsraten, die bei Viren beobachtet werden und oft zu Arzneimittelresistenz führen, von entscheidender Bedeutung.

Vorlage für die Medikamentenentwicklung

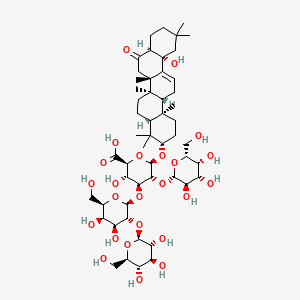

Die Molekülstruktur von this compound bietet eine Vorlage für die Entwicklung neuer Verbindungen, die auf RNA-Strukturen und -Prozesse zielen könnten, die −1 PRF in anderen RNA-Viren ähneln {svg_4}.

Studium von RNA-Pseudoknoten

Die Interaktion von this compound mit RNA-Pseudoknoten kann bei der Untersuchung von RNA-Struktur und -Funktion helfen, insbesondere im Kontext der Translationsregulation {svg_5}.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Merafloxacin plays a crucial role in biochemical reactions by inhibiting Type II DNA topoisomerase, an enzyme essential for DNA replication and transcription . This inhibition prevents the supercoiling of DNA, thereby hindering bacterial replication. This compound interacts with various biomolecules, including DNA and topoisomerase enzymes, forming stable complexes that disrupt the normal function of these enzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, leading to cell death . In mammalian cells, this compound has been shown to inhibit the replication of SARS-CoV-2 by targeting the programmed -1 ribosomal frameshifting, a critical step in viral protein synthesis . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the DNA-topoisomerase complex, thereby stabilizing the complex and preventing the re-ligation of the DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, this compound inhibits the pseudoknot formation in the SARS-CoV-2 genome, which is necessary for the frameshift during viral RNA translation . This inhibition disrupts the production of viral proteins, thereby reducing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation . Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods, but its antiviral effects may diminish over time due to the development of viral resistance . In vitro studies have demonstrated that this compound can effectively inhibit bacterial and viral replication for several hours to days, depending on the concentration and environmental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antibacterial or antiviral activity but increases the risk of toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound . The metabolites are then excreted through the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins, facilitating its uptake into cells . Once inside the cells, this compound accumulates in the cytoplasm and nucleus, where it exerts its antibacterial and antiviral effects . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleus of cells . The compound’s activity is influenced by its subcellular localization, as it needs to reach the DNA and topoisomerase enzymes to exert its effects . This compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments . This precise localization is essential for the compound’s efficacy in inhibiting bacterial and viral replication .

Eigenschaften

IUPAC Name |

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)

![(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1205593.png)

![5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)

![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1205600.png)